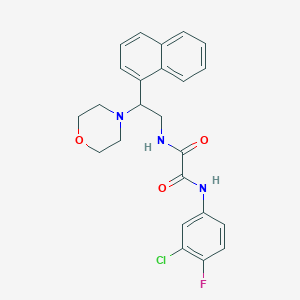

2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)benzamide” is a chemical substance . It is part of a group of substances known as benzamides . The exact properties and uses of this specific compound are not widely documented in the sources available.

Synthesis Analysis

Benzamides, the group of compounds to which this substance belongs, can be synthesized through direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Wissenschaftliche Forschungsanwendungen

HDAC Inhibition and Antiproliferative Properties

Aroyl‐Pyrrolyl Hydroxyamides as HDAC Inhibitors : A study on aroyl‐pyrrolyl hydroxyamides, which are analogues of compounds with significant HDAC inhibitory activity, demonstrated that these compounds show promising antiproliferative and cytodifferentiation properties against human acute promyelocytic leukemia HL‐60 cells. This suggests that related compounds might have potential applications in cancer therapy through the inhibition of histone deacetylases (HDACs) (Mai et al., 2006).

Antibacterial Activity

In Vitro Bactericidal Activity of Chloro-Hydroxy-Benzamides : A series of chloro-hydroxy-benzamides demonstrated significant bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that derivatives of benzamides, possibly including 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)benzamide, could be explored for antibacterial applications (Zadrazilova et al., 2015).

Antitumor Agents

Benzothiazole Derivatives as Antitumor Agents : Research on benzothiazole derivatives, including compounds designed for biostability without a nitro group, showed significant in vivo inhibitory effects on tumor growth. This indicates that structurally related compounds might also have potential for development as antitumor agents (Yoshida et al., 2005).

Antimicrobial and Surface Active Agents

Synthesis and Antimicrobial Activity of Heterocyclic Compounds : The synthesis of heterocyclic compounds derived from hydroxyoctadecanoyl chloride and anthranilic acid, and their subsequent modification, produced nonionic compounds with antimicrobial and surface-active properties. This suggests potential industrial applications in drugs, cosmetics, and pesticides (Eissa & El-Sayed, 2006).

Zukünftige Richtungen

Given the lack of specific information on “2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)benzamide”, future research could focus on elucidating its physical and chemical properties, safety profile, and potential applications. Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents , suggesting potential avenues for exploration.

Eigenschaften

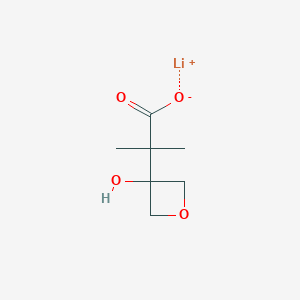

IUPAC Name |

2,4-dichloro-N-[(1-hydroxycyclopentyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO2/c14-9-3-4-10(11(15)7-9)12(17)16-8-13(18)5-1-2-6-13/h3-4,7,18H,1-2,5-6,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKGQYMLDXNIPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-[(1-hydroxycyclopentyl)methyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}sulfanyl)-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2890012.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide](/img/structure/B2890013.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2890016.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2890018.png)

![1-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2890024.png)

![(2Z)-6-bromo-2-[(2-fluoro-5-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2890027.png)

![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-phenoxyaniline](/img/structure/B2890029.png)

![7-benzyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2890030.png)